N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
CAS No.: 461014-60-8
Cat. No.: VC11519590
Molecular Formula: C16H11FN4O4S
Molecular Weight: 374.3 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461014-60-8 |
|---|---|
| Molecular Formula | C16H11FN4O4S |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C16H11FN4O4S/c17-12-3-1-2-4-13(12)25-9-14-19-20-16(26-14)18-15(22)10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,20,22) |
| Standard InChI Key | AQDJFSABVGPFCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Introduction
Structural Characteristics
Molecular Architecture
The compound integrates three key moieties:
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A 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms.
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A 2-fluorophenoxy methyl group attached at the 5-position of the thiadiazole ring.
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A 4-nitrobenzamide group linked to the 2-position of the thiadiazole via an amide bond.
The SMILES notation (C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F) and InChIKey (AQDJFSABVGPFCQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Physicochemical Properties
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 375.05578 | 175.2 |
| [M+Na]+ | 397.03772 | 187.3 |
| [M-H]- | 373.04122 | 179.3 |
These values facilitate differentiation from structurally similar compounds in analytical workflows .
Synthesis and Preparation
Synthetic Strategy
While no explicit synthesis protocol exists for this compound, its structure suggests a multi-step route:
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Thiadiazole Core Formation: Cyclization of a thiosemicarbazide intermediate under dehydrating conditions.
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Etherification: Introduction of the 2-fluorophenoxy methyl group via nucleophilic substitution or Mitsunobu reaction.
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Amidation: Coupling of the thiadiazole amine with 4-nitrobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC).
Optimization Challenges
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Steric Hindrance: Bulky substituents at the 2- and 5-positions may impede reaction efficiency.
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Nitro Group Stability: The electron-withdrawing nitro group necessitates mild conditions to avoid reduction or decomposition.
Analytical and Pharmacokinetic Profiling
Mass Spectrometry Signatures
The compound’s adduct profile ([M+H]+, [M+Na]+) and CCS values enable reliable detection in complex matrices. For instance, the [M+Na]+ ion at m/z 397.03772 is distinguishable from endogenous metabolites .
Metabolic Stability
The presence of a nitro group suggests susceptibility to reductase-mediated metabolism, potentially generating reactive intermediates. In vitro assays using hepatic microsomes would clarify its metabolic fate.
Challenges and Future Directions
Knowledge Gaps
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No in vivo toxicity or efficacy data exist for this compound.
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Patent literature lacks claims specific to its applications .
Research Priorities
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Synthetic Scale-Up: Optimize yields for gram-scale production.
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Target Identification: Screen against kinase, protease, and receptor libraries.
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ADMET Profiling: Assess absorption, distribution, and off-target effects.
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